N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide
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Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE is a complex organic compound that features a pyrimidine ring, a phenoxyphenyl group, and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a precursor such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic substitution reaction where the phenoxyphenyl group is introduced.
Introduction of the Trifluoroacetyl Group: The final step involves the acylation reaction to introduce the trifluoroacetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The phenoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of new materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)GUANIDINE: Lacks the trifluoroacetyl group.
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE: Lacks the phenoxyphenyl group.
Uniqueness
The presence of both the phenoxyphenyl and trifluoroacetyl groups in N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-PHENOXYPHENYL)-N’'-(2,2,2-TRIFLUOROACETYL)GUANIDINE makes it unique, potentially offering enhanced properties such as increased stability, specificity, or activity in its applications.
Properties
Molecular Formula |
C21H18F3N5O2 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenoxyphenyl)carbamimidoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C21H18F3N5O2/c1-13-12-14(2)26-19(25-13)29-20(28-18(30)21(22,23)24)27-15-8-10-17(11-9-15)31-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,25,26,27,28,29,30) |
InChI Key |
VPTSNXAYWRELCS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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